7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine -

7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine

Catalog Number: EVT-5452801
CAS Number:
Molecular Formula: C16H10ClF3N2O
Molecular Weight: 338.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine is a synthetic compound belonging to the class of quinoline derivatives. This class is recognized in scientific research for its diverse pharmacological properties, making them valuable scaffolds for drug discovery. [] Specifically, this compound exhibits activity as an epidermal growth factor receptor (EGFR) inhibitor. [] EGFR is a crucial target in cancer research, particularly in non-small cell lung cancer (NSCLC). []

Mechanism of Action

7-Chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine is reported to act as an EGFR inhibitor. [] While the precise mechanism within this specific compound requires further investigation, typical EGFR inhibitors exert their effects by competing with ATP for binding to the kinase domain of EGFR. [] This binding prevents EGFR phosphorylation and subsequent activation of downstream signaling pathways involved in cell growth and proliferation. []

Applications
  • Brain Tumor Research: 7-Chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine was evaluated for its brain distribution kinetics in a study aiming to identify EGFR inhibitors with potential in treating brain tumors, including glioblastoma and brain metastases. [] The study evaluated its brain-to-plasma ratio and brain-to-blood partition coefficient (Kp,brain) in both wild-type and transporter-deficient mice. [] This research highlights the importance of considering blood-brain barrier (BBB) permeability when selecting EGFR inhibitors for treating brain tumors. []

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

Compound Description: This compound is a 4-anilinoquinoline derivative designed as a kinase inhibitor. It incorporates a difluoromethyl group on the aniline ring, similar to the trifluoromethoxy group in the target compound. The paper describes its synthesis and reports on the compound's disordered difluoromethyl group in its crystal structure. []

Relevance: This compound shares the core quinoline-4-amine structure with 7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine. Both compounds feature a halogen substituent on the quinoline ring and a phenyl ring at the nitrogen atom, with modifications in halogen type and the phenyl ring substituent.

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

Compound Description: This compound is a 2-aminoquinoline derivative with a chlorine atom at the 4-position and a methyl group at the 6-position of the quinoline ring. It also possesses a 4-methylphenyl group attached to the amine nitrogen. The paper primarily focuses on its crystal structure and hydrogen bonding patterns within the crystal lattice. []

Relevance: Although this compound is a 2-aminoquinoline, unlike the 4-aminoquinoline structure of 7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine, it shares some structural similarities. Both compounds feature a halogenated quinoline core and an N-substituted phenyl ring.

(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)quinolin-4-amine triphosphate

Compound Description: This compound is a 4-aminoquinoline derivative designed for the treatment of chloroquine-resistant malaria. It features a chiral side chain with a piperazine ring. The research highlights its synthesis, promising in vitro and in vivo antimalarial activity, and favorable drug-like properties. []

N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine

Compound Description: This compound is another 4-aminoquinoline derivative developed as a potential antimalarial agent. It features a flexible, amino-terminated side chain attached to the nitrogen atom at the 4-position of the quinoline ring. []

Relevance: Both this compound and 7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine belong to the 7-chloro-4-aminoquinoline class of compounds, known for their antimalarial properties. They share the core structure but differ in the substituent at the amine, with the related compound possessing a flexible, amino-terminated side chain.

2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine

Compound Description: This series of compounds features a benzothiazole core with substituted phenyl rings at the 2- and 7-positions. They were synthesized and evaluated for their anticancer activity against various cancer cell lines. []

Relevance: While not directly structurally related, this compound series is relevant as it explores the anticancer potential of substituted phenyl rings, similar to the 7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine. The presence of the substituted phenyl ring in both cases suggests a potential pharmacophoric element for biological activity.

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine (5342191)

Compound Description: Compound 5342191 is a benzoxadiazole derivative that exhibits potent inhibitory activity against HIV-1 replication. It achieves this by interfering with viral RNA processing, specifically by altering the splicing of HIV-1 RNA. This compound shows no significant cytotoxicity at the tested doses. []

Relevance: Though structurally distinct from 7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine, this compound is relevant due to its inclusion in the panel of EGFR inhibitors tested for brain distribution and transporter interactions. This highlights the broader context of studying drug distribution and the factors affecting it, even for compounds with different primary targets.

7-chloro-N-[2-(1H-5-ferrocenyl-1,2,3-triazol-1-yl)ethyl]quinolin-4-amine (1)

Compound Description: This compound is a ferrocenylquinoline derivative synthesized and evaluated for its antileishmanial activity against Leishmania donovani. It exhibits promising activity against the promastigote stage of the parasite and is not cytotoxic to host splenocytes. []

Relevance: Both this compound and 7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine share the 7-chloroquinolin-4-amine core structure, indicating their common origin as potential antimalarial agents. This highlights the versatility of this scaffold in targeting various parasitic diseases.

7-chloro-3-methyl-2-(4-(4-(trifluoromethoxy)benzyl)phenyl)quinolin-4(1H)-one (CK-2-68)

Compound Description: This quinolone derivative (CK-2-68) was identified as a potent inhibitor of Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2). It exhibits potent antimalarial activity, high selectivity for PfNDH2, low cytotoxicity, and favorable metabolic stability. []

Relevance: Although structurally distinct from 7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine, this compound shares the 7-chloroquinoline motif and also incorporates a trifluoromethoxy group, albeit on a different part of the molecule. This suggests a potential shared pharmacophoric element for antimalarial activity.

Properties

Product Name

7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine

IUPAC Name

7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine

Molecular Formula

C16H10ClF3N2O

Molecular Weight

338.71 g/mol

InChI

InChI=1S/C16H10ClF3N2O/c17-10-1-6-13-14(7-8-21-15(13)9-10)22-11-2-4-12(5-3-11)23-16(18,19)20/h1-9H,(H,21,22)

InChI Key

OJAURKNHTQRPOD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.